molecular formula C10H16N2O2 B1386459 N-Methyl-N-[(5-morpholin-4-yl-2-furyl)methyl]amine CAS No. 1086379-50-1

N-Methyl-N-[(5-morpholin-4-yl-2-furyl)methyl]amine

Cat. No. B1386459
M. Wt: 196.25 g/mol
InChI Key: FXDPDCAYVFRPFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Methyl-N-[(5-morpholin-4-yl-2-furyl)methyl]amine” is a chemical compound with the formula C₁₀H₁₆N₂O₂ . It has a molecular weight of 196.25 .


Physical And Chemical Properties Analysis

“N-Methyl-N-[(5-morpholin-4-yl-2-furyl)methyl]amine” has a molecular weight of 196.25 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

  • N-Methylmorpholine

    • Application: N-Methylmorpholine is used as a base catalyst for the generation of polyurethanes and other reactions .
    • Method: It is produced by the reaction of methylamine and diethylene glycol, as well as by the hydrogenolysis of N-formylmorpholine .
    • Results: The outcomes of these reactions are various polyurethane products, which have wide applications in industries such as automotive, construction, and furniture .
  • Indole Derivatives

    • Application: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
    • Method: Various scaffolds of indole are synthesized for screening different pharmacological activities .
    • Results: Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
  • Morpholine Derivatives

    • Application: Morpholine derivatives have wide variety of pharmacological activity .
    • Method: Several medicinal compounds which have morpholine nucleus are available in the market and in existing condition .
    • Results: The medicinal compound which contains this basic nucleus possess wide variety of pharmacological activity .
  • N-Methylmorpholine N-oxide

    • Application: N-Methylmorpholine N-oxide is a commercially important oxidant .
    • Method: It is produced from N-Methylmorpholine .
    • Results: The outcomes of these reactions are various oxidation products, which have wide applications in industries .
  • Antiviral Activity of Indole Derivatives

    • Application: 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
    • Method: In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
    • Results: The compound showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
  • 4-Methylmorpholin

    • Application: 4-Methylmorpholin is used as a solvent for dyes, resins, waxes, and pharmaceuticals . It is also used as a cross-linker in the production of polyurethane foams, elastomers, and adhesives .
    • Method: It is produced by the reaction of methylamine and diethylene glycol .
    • Results: The outcomes of these reactions are various polyurethane products, which have wide applications in industries such as automotive, construction, and furniture .
  • N-Methylmorpholine Oxide

    • Application: N-Methylmorpholine Oxide is a commercially important oxidant .
    • Method: It is produced from N-Methylmorpholine .
    • Results: The outcomes of these reactions are various oxidation products, which have wide applications in industries .
  • Antiviral Activity of Indole Derivatives

    • Application: 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
    • Method: In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
    • Results: The compound showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
  • 4-Methylmorpholin

    • Application: 4-Methylmorpholin is used as a solvent for dyes, resins, waxes, and pharmaceuticals . It is also used as a cross-linker in the production of polyurethane foams, elastomers, and adhesives .
    • Method: It is produced by the reaction of methylamine and diethylene glycol .
    • Results: The outcomes of these reactions are various polyurethane products, which have wide applications in industries such as automotive, construction, and furniture .

Safety And Hazards

“N-Methyl-N-[(5-morpholin-4-yl-2-furyl)methyl]amine” is classified as an irritant . It’s important to handle this compound with appropriate safety measures to avoid exposure.

properties

IUPAC Name

N-methyl-1-(5-morpholin-4-ylfuran-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-11-8-9-2-3-10(14-9)12-4-6-13-7-5-12/h2-3,11H,4-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDPDCAYVFRPFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(O1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N-[(5-morpholin-4-yl-2-furyl)methyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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